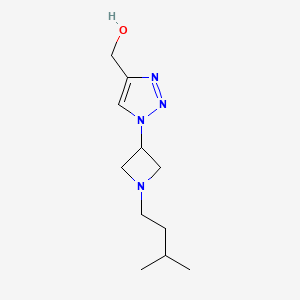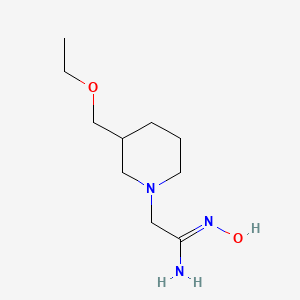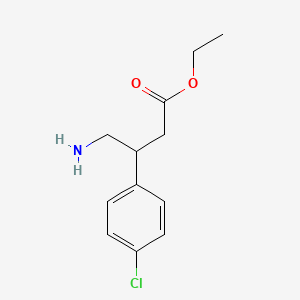![molecular formula C36H28F2S2 B13426037 5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) is an organic compound that features a biphenyl core with dimethyl and fluorophenyl thiophene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4,4’-dimethylbiphenyl and a suitable boronic acid derivative.
Introduction of Methylene Bridges: The methylene bridges are introduced via a Friedel-Crafts alkylation reaction using formaldehyde or a similar reagent.
Attachment of Fluorophenyl Thiophene Groups: The final step involves the attachment of 2-(4-fluorophenyl)thiophene groups through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can be performed using halogens or nitric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced biphenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethylbiphenyl: A simpler biphenyl derivative without the fluorophenyl thiophene groups.
2-(4-Fluorophenyl)thiophene: A monomeric unit present in the compound.
Biphenyl: The parent compound of the biphenyl core.
Uniqueness
5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) is unique due to its combination of biphenyl, dimethyl, and fluorophenyl thiophene groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C36H28F2S2 |
|---|---|
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-5-[[5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-methylphenyl]methyl]thiophene |
InChI |
InChI=1S/C36H28F2S2/c1-23-3-5-27(19-29(23)21-33-15-17-35(39-33)25-7-11-31(37)12-8-25)28-6-4-24(2)30(20-28)22-34-16-18-36(40-34)26-9-13-32(38)14-10-26/h3-20H,21-22H2,1-2H3 |
Clé InChI |
ATBACRHESJJDFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)CC3=CC=C(S3)C4=CC=C(C=C4)F)CC5=CC=C(S5)C6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)

![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)


